molecular formula C8H8N2 B1273660 2-Amino-4-methylbenzonitrile CAS No. 26830-96-6

2-Amino-4-methylbenzonitrile

Cat. No. B1273660
CAS RN: 26830-96-6
M. Wt: 132.16 g/mol
InChI Key: LGNVAEIITHYWCG-UHFFFAOYSA-N
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Description

2-Amino-4-methylbenzonitrile is a chemical compound that is part of the aminobenzonitrile family. It contains an amino group and a cyano group attached to a benzene ring, which makes it a bifunctional molecule with potential applications in pharmaceuticals and materials science. The compound is of interest due to its versatile chemical reactivity and its ability to serve as a building block for more complex molecules.

Synthesis Analysis

Several methods have been developed for the synthesis of 2-aminobenzonitriles, which are closely related to 2-Amino-4-methylbenzonitrile. One approach involves the aminocyanation of arynes, which allows for the simultaneous addition of amino and cyano groups to the aromatic ring . Another method includes a palladium-catalyzed tandem ortho-C-H-amination/ipso-C-I-cyanation of iodoarenes, which has been shown to be efficient and regiospecific . Additionally, 2-aminobenzonitriles can be synthesized from 2-arylindoles through a nitrosation reaction followed by iron(III)-catalyzed C-C bond cleavage .

Molecular Structure Analysis

The molecular structure of 2-Amino-4-methylbenzonitrile is characterized by the presence of an amino group and a cyano group on a benzene ring. The amino group can exhibit a pyramidal geometry, as seen in related compounds like 4-aminobenzonitrile . The presence of substituents on the benzene ring, such as methyl groups, can influence the electronic properties and the overall reactivity of the molecule.

Chemical Reactions Analysis

2-Amino-4-methylbenzonitrile can participate in various chemical reactions due to its functional groups. For instance, it can be used to synthesize 4-arylaminoquinazolines and 2-aryl-4-arylaminoquinazolines when treated with anilines and formic acid or benzaldehydes . The amino group can also react with halogenoboranes, leading to different products depending on the position of the amino group on the benzene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-methylbenzonitrile are influenced by its functional groups. The amino group can form hydrogen bonds, which can affect the compound's solubility and crystallization behavior . The cyano group contributes to the molecule's polarity and can enhance its reactivity. Additionally, derivatives of 2-aminobenzonitriles have been studied as corrosion inhibitors for mild steel, indicating that the compound's derivatives can have practical applications in material protection .

Scientific Research Applications

Corrosion Inhibition

One of the notable applications of 2-aminobenzonitriles derivatives is in corrosion inhibition. Verma, Quraishi, and Singh (2015) studied 2-aminobenzene-1,3-dicarbonitriles derivatives as green corrosion inhibitors for mild steel in acidic environments. They discovered that these compounds exhibited significant inhibition efficiency, with one derivative showing an efficiency of 97.83% at a specific concentration. This research highlights the potential of 2-aminobenzonitriles in protecting metal surfaces from corrosion in industrial applications (Verma, Quraishi, & Singh, 2015).

Synthesis of Biologically Active Compounds

The synthesis of biologically active compounds is another area where 2-aminobenzonitriles are utilized. A study by Govindharaju et al. (2019) involved the use of 2-aminobenzonitrile as a starting material for synthesizing a binuclear bridged Cr(III) complex. This complex showed moderate activity against certain bacteria and fungi, indicating the potential of 2-aminobenzonitriles in pharmaceutical applications (Govindharaju et al., 2019).

Photophysical Studies

2-Aminobenzonitriles have also been studied for their photophysical properties. Rotkiewicz, Grabowski, and Jasny (1975) investigated the isomerisation kinetics of excited p-dimethylaminobenzonitriles using oxygen quenching of fluorescence. Their study provides insights into the ultrafast processes in these compounds, which could be relevant for understanding the behavior of similar molecular structures in various scientific applications (Rotkiewicz, Grabowski, & Jasny, 1975).

Synthesis of Aminobenzonitriles

The methodology for synthesizing 2-aminobenzonitriles has been a subject of research as well. Chen et al. (2018) developed a method for preparing a variety of 2-aminobenzonitriles from 2-arylindoles, which involved a nitrosation reaction and sequential iron(III)-catalyzed C-C bond cleavage. This process highlights the versatility of 2-aminobenzonitriles in synthetic chemistry (Chen et al., 2018).

Polymer Solar Cells

In the field of renewable energy, 2-aminobenzonitriles have been explored for enhancing the efficiency of polymer solar cells. Jeong et al. (2011) used a perfluorinated compound derived from 4-amino-2-(trifluoromethyl)benzonitrile as an additive in polymer solar cells, resulting in increased power conversion efficiency. This study demonstrates the potential of 2-aminobenzonitriles in improving solar cell performance (Jeong et al., 2011).

Safety And Hazards

2-Amino-4-methylbenzonitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

2-amino-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNVAEIITHYWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181323
Record name 2-Amino-4-methylbenzonitrile
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methylbenzonitrile

CAS RN

26830-96-6
Record name 2-Amino-4-methylbenzonitrile
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Record name 2-Amino-4-methylbenzonitrile
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Record name 2-Amino-4-methylbenzonitrile
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Record name 2-amino-4-methylbenzonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 4-methyl-2-nitrobenzonitrile (4.9 g, 30 mmol) and 10% palladium on carbon (500 mg) in 1,4-dioxane (60 mL) was stirred under hydrogen (balloon) overnight. The catalyst was removed by filtration through the Celite, and the filtrate was concentrated in vacuo. The residue was purified by flash chromatography (dichloromethane) to give the title compound as a pale yellow solid (3.3 g, 83%). 1H-NMR (300 MHz, CDCl3) δ 7.26 (d, J=8.3 Hz, 1H), 6.56 (s, 1H), 6.55 (s, 1H), 4.32 (br s, 2H), 2.29 (s, 3H).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
83%

Synthesis routes and methods II

Procedure details

A solution of 2-bromo-4-methylbenzonitrile (2.0 g, 10.7 mmol) and CuCN (1.92 g, 21.4 mmol) in NMP (10 mL) was reacted in a microwave for 20 min at 200° C. Upon completion the reaction was cooled to 0° C., and 15% aqueous NH4OH (215 mL) was slowly added. The mixture was stirred at rt for 30 min, then extracted with CH2Cl2. The organic layer was washed with H2O, brine, dried over MgSO4, filtered and concentrated. The residue was purified by flash chromatography (3:1 Hexane:EtOAc) to provide 2-amino-4-methylbenzonitrile (1.24 g, 88%). 1H NMR (400 MHz, CDCl3) δ 1.45 (s, 3H), 5.70 (m, 1H), 5.84 (m, 1H), 6.41 (d, J=8.0 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
215 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
J Chen, L Ye, W Su - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
… For example, the reactions of 2a with 2-amino-4-methylbenzonitrile (1b), 2-amino-4,5-dimethoxybenzonitrile (1h), and 2-amino-5-nitrobenzonitrile (1g) resulted in the formation of the …
Number of citations: 37 pubs.rsc.org
S Halder, S Mandal, A Biswas, D Adhikari - Green Chemistry, 2023 - pubs.rsc.org
… Another variety of aniline, such as 2-amino-4-methylbenzonitrile was also used as an effective substrate to synthesize a range of quinazolinones 8a–8c in very high yields (78–84%). …
Number of citations: 3 pubs.rsc.org
AS Kalogirou, A Kourtellaris… - European Journal of …, 2019 - Wiley Online Library
… Similar treatment of 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine (4) (238 mg, 1.00 mmol) with 2-amino-4-methylbenzonitrile (397 mg, 3.00 mmol) gave after chromatography (n-hexane/DCM…
Y Chen, C Liu, Y Duan, D Yu, Z Liu, Y Li… - Reaction Chemistry & …, 2022 - pubs.rsc.org
… 98%), 1,5-diazabicyclo[4.3.0]non-5-ene (DBN, 98%), 2-amino-5-chlorobenzonitrile (98%), dimethylsulfoxide-d 6 (d-DMSO, 99.8% D), glycerol (GLY, 99%), 2-amino-4-methylbenzonitrile …
Number of citations: 4 pubs.rsc.org
MA Palafox, D Bhat, Y Goyal, S Ahmad, IH Joe… - … Acta Part A: Molecular …, 2015 - Elsevier
… The electron donating groups such as 2-amino-4-methylbenzonitrile [44] reduces the single bond C triple bond N stretching vibration to 2211 cm −1 in FTIR spectra. …
Number of citations: 29 www.sciencedirect.com
PH Gore, S Thorburn, DJ Weyell - Journal of the Chemical Society …, 1973 - pubs.rsc.org
The Friedel–Crafts acetylation and benzoylation of iodobenzene and the isomeric iodotoluenes have been investigated in a range of solvents and at a range of temperatures. Under …
Number of citations: 15 pubs.rsc.org
X Pang, H Zhao, S Ma - Advanced Intelligent Systems, 2020 - Wiley Online Library
A multicomponent reaction is established toward quinazolimine derivatives, but it requires intensive human interventions in conventional reaction systems to suppress the side reactions…
Number of citations: 2 onlinelibrary.wiley.com
A Zhu, M Tang, Q Lv, L Li, S Bai, Q Li, W Feng… - Journal of CO2 …, 2019 - Elsevier
… -dimethoxybenzonitrile could lead to excellent isolated yields for the target compounds (Entries 2, 3, 5, 7, Table 3), while 2-amino-4-chlorobenzonitrile and 2-amino-4-methylbenzonitrile …
Number of citations: 22 www.sciencedirect.com
JR Harjani, AX Tang, RS Norton, JB Baell - Tetrahedron, 2014 - Elsevier
A new methodology has been developed for the synthesis of 3-amino-1H-indole-2-carboxylates. 2-Aminobenzonitriles were protected as benzyl (2-cyanophenyl)carbamates and …
Number of citations: 4 www.sciencedirect.com
P Camps, R El Achab, DM Görbig… - Journal of medicinal …, 1999 - ACS Publications
… Thus, reaction of enones rac-13a,b with 2-amino-4-methylbenzonitrile (15) catalyzed by AlCl 3 in 1,2-dichloroethane under reflux afforded the corresponding racemic aminoquinolines …
Number of citations: 169 pubs.acs.org

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